molecular formula C₁₅H₂₁Cl₃N₂O₃ B1141064 (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride CAS No. 98527-32-3

(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride

Cat. No. B1141064
CAS RN: 98527-32-3
M. Wt: 383.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, often involves the reaction of corresponding benzoyl chlorides with specific amines. For example, a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides were synthesized through reactions with (S)-1-ethylpyrrolidine-2-methylamine, demonstrating a method that could potentially be adapted for the synthesis of the compound (Högberg et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their chemical and biological activities. For instance, the molecular structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined using crystallography and density functional theory (DFT), providing insights into bond lengths, angles, and electrostatic potential, which are relevant for understanding the structural properties of (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride (Huang et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, influencing their properties and potential applications. For example, the reactivity of benzamide compounds towards electrophiles and nucleophiles can significantly impact their chemical behavior and interactions with biological targets. The synthesis routes and intermediate steps, such as those described for related compounds, can shed light on the reactivity and chemical properties of (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride (Högberg et al., 1990).

Physical Properties Analysis

The physical properties, such as molar refractivity and polarizability, of benzamide derivatives like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, provide insights into their chemical characteristics and potential interactions with biological systems. These properties are influenced by the compound's molecular structure and can be studied through measurements of density and refractive index (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride, such as its reactivity, stability, and interactions with other molecules, are key to understanding its potential applications and behavior in different environments. These properties can be inferred from studies on similar benzamide derivatives and their interactions, as demonstrated by the binding affinities and receptor interactions of related compounds (Perrone et al., 2000).

Scientific Research Applications

Biophysical Characterization and Interaction Mechanisms

  • The compound has been studied for its interaction with the D2 subunit dopamine receptor, a key factor in modulating dopamine release. Research using molecular dynamics simulations and quantum mechanics calculations has aimed to understand the potential positions and binding affinities of this compound when interacting with D2 dopamine receptors. This study provides insights into the interaction mechanisms between the vehicle molecules (like raclopride, a derivative of the compound) and their targets (Moldovean et al., 2022).

Analytical Techniques in PET Ligand Research

  • The compound has been used in studies exploring positron emission tomography (PET) ligands. Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) was utilized to analyze the distribution of PET ligands like raclopride in rat brain tissue sections. This research highlights the potential of MSI in PET ligand research development (Goodwin et al., 2011).

Dopamine Receptor Antagonist Effects

  • The compound has been examined for its antagonist effects on dopamine D1 and D2 receptors, specifically in the context of behavioral response. This research sheds light on the roles of dopamine receptor subtypes in regulating behavior, which is significant for understanding motor abnormalities in conditions like Parkinson's disease (Choi et al., 2009).

Bactericidal Activity

  • Derivatives of the compound have been assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a bactericidal agent. The study's findings demonstrate the compound's concentration-dependent bactericidal effect, adding a valuable dimension to the compound's applicability in medical research (Zadrazilova et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Pyrrolidine derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities . Future research may involve the synthesis of new pyrrolidine derivatives, investigation of their biological activities, and optimization of their properties for use as pharmaceuticals .

properties

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLUETSTZABOFM-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide hydrochloride

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